Quinoline-3-carbonitrile 1-oxide

Nucleophilic substitution N-Oxide reactivity Regioselectivity

Quinoline-3-carbonitrile 1-oxide (C10H6N2O, MW 170.17 g/mol) is a heteroaromatic N-oxide featuring a quinoline scaffold bearing a nitrile group at the 3-position and an N-oxide functionality at the 1-position. Its experimentally determined logP is 2.14, with a polar surface area (PSA) of 50.73 Ų.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 63124-13-0
Cat. No. B1213628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-carbonitrile 1-oxide
CAS63124-13-0
Synonyms3-quinolinecarbonitrile N-oxide
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=[N+]2[O-])C#N
InChIInChI=1S/C10H6N2O/c11-6-8-5-9-3-1-2-4-10(9)12(13)7-8/h1-5,7H
InChIKeyQHJICGGEQGJSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-3-carbonitrile 1-oxide (CAS 63124-13-0): Core Physicochemical Identity and Procurement-Relevant Specifications


Quinoline-3-carbonitrile 1-oxide (C10H6N2O, MW 170.17 g/mol) is a heteroaromatic N-oxide featuring a quinoline scaffold bearing a nitrile group at the 3-position and an N-oxide functionality at the 1-position [1]. Its experimentally determined logP is 2.14, with a polar surface area (PSA) of 50.73 Ų . The compound is commercially available at standard purity levels of 97%, with supporting analytical data including NMR, HPLC, and GC . Critically, it is catalogued as Fampridine Impurity 106 and Bedaquiline Impurity 73, defining its primary procurement niche as a high-value pharmaceutical impurity reference standard .

Why Positional Isomers of Quinolinecarbonitrile N-Oxide Cannot Be Interchanged: The Case for 3-Substitution


Quinolinecarbonitrile N-oxides are not a uniform class; the position of the nitrile group profoundly dictates both synthetic accessibility and chemical reactivity [1]. A direct comparative study of the 2-, 3-, 4-, and 6-isomers reveals that the 3-isomer (Quinoline-3-carbonitrile 1-oxide) exhibits the highest reactivity toward cyanide ion in DMSO—reacting completely within 10 minutes at room temperature—while the 2-isomer requires 4 days at 50 °C to achieve the same transformation [1]. This positional effect means that substituting the 3-isomer with any other regioisomer will alter reaction kinetics, product distribution, and downstream yields, rendering generic replacement scientifically invalid for applications where this reactivity profile is exploited [1].

Quantitative Differentiation of Quinoline-3-carbonitrile 1-oxide Against Its Closest Structural Analogs


Reactivity with Cyanide Ion in DMSO: Rate Comparison Across Four Positional Isomers

In a direct head-to-head study of all four positional isomers, 3-quinolinecarbonitrile 1-oxide (II) exhibited the highest reactivity toward potassium cyanide in dimethyl sulfoxide, with complete reaction at room temperature within 10 minutes. By contrast, the 2-isomer (I) required 4 days at 50 °C, and the 4- and 6-isomers (III, IV) required 24 hours at room temperature [1]. Quinoline 1-oxide devoid of the CN group was completely unreactive under identical conditions [1]. The reaction with the 3-isomer yields 3,4-quinolinedicarbonitrile as the sole major product, whereas the 2-, 4-, and 6-isomers produce mixtures that include carboxamide and hydroxy by-products [1].

Nucleophilic substitution N-Oxide reactivity Regioselectivity Quinoline functionalization

Synthetic Accessibility via N-Oxidation of the Parent 3-Cyanoquinoline

The conventional N-oxidation of 3-quinolinecarbonitrile (II') to 3-quinolinecarbonitrile 1-oxide (II) using hydrogen peroxide in acetic acid proceeds in poor yield, whereas the 2- and 4-isomers are obtained in high yield under the same conditions [1]. This synthetic resistance of the 3-position precursor is a documented, reproducible property that directly creates a supply-constrained, high-value niche [1]. Alternative oxidation methodologies (e.g., m-CPBA) have been reported for quinoline N-oxides and may offer improved efficiency, though direct comparative yield data specifically for the 3-cyano derivative using these methods are not available in the primary literature retrieved.

N-Oxidation Synthetic yield Hydrogen peroxide Quinoline N-oxide preparation

Dual Pharmaceutical Impurity Standard Designation: Fampridine Impurity 106 and Bedaquiline Impurity 73

Quinoline-3-carbonitrile 1-oxide is uniquely designated as both Fampridine Impurity 106 and Bedaquiline Impurity 73 . No other quinolinecarbonitrile N-oxide positional isomer carries this dual impurity designation for two chemically and therapeutically unrelated drug substances (a potassium channel blocker for multiple sclerosis and a diarylquinoline antitubercular agent, respectively) . A validated stability-indicating UV-HPLC method for fampridine achieved a detection limit of 0.003% for fampridine N-oxide and 0.01% for other impurities, with recovery between 93.3% and 110.0% [1]. The specificity of this impurity profile means that analytical method development, validation, and batch-release testing for either drug substance require this exact compound as the reference marker.

Pharmaceutical impurity Reference standard Fampridine Bedaquiline Quality control

Lipophilicity Modulation by N-Oxide: logP Shift Relative to Parent 3-Cyanoquinoline

The introduction of the N-oxide functionality at the 1-position increases the experimental logP from approximately 1.57–1.99 (for 3-quinolinecarbonitrile without N-oxide) [1] to 2.14 (for 3-quinolinecarbonitrile 1-oxide) , representing a logP increase of 0.15–0.57 log units. This shift is consistent with the electron-withdrawing effect of the N-oxide group altering the hydrogen-bonding capacity and polarity of the heterocyclic core. Both the parent nitrile (PSA ~36.68 Ų) and the N-oxide derivative (PSA 50.73 Ų) remain within drug-like property space; however, the N-oxide form exhibits moderately enhanced membrane permeability potential [1].

Lipophilicity logP N-Oxide effect Drug-like properties Membrane permeability

Spectral Fingerprint: IR and MS Characterization for Identity Confirmation Against Isomers

The SDBS database provides authenticated IR spectra (KBr disc and Nujol mull) for 3-quinolinecarbonitrile 1-oxide, enabling definitive spectroscopic differentiation from its positional isomers [1]. In mass spectrometry, quinoline N-oxides exhibit characteristic (M–16)⁺ and (M–17)⁺ fragment peaks corresponding to loss of oxygen and OH, respectively. These fragmentation patterns are conserved across the 3-isomer and other quinolinecarbonitrile N-oxides but provide a reproducible analytical handle for identity verification [2]. Combined with the InChI Key (QHJICGGEQGJSCX-UHFFFAOYSA-N), these spectral datasets enable unambiguous compound identification required for GMP release testing and regulatory submissions [1].

Infrared spectroscopy Mass spectrometry Structural confirmation Isomer differentiation QC release testing

Procurement-Driven Application Scenarios for Quinoline-3-carbonitrile 1-oxide (CAS 63124-13-0)


Pharmaceutical Impurity Reference Standard for Fampridine ANDA/DMF Submissions

As Fampridine Impurity 106, this compound is the mandatory reference standard for developing and validating stability-indicating HPLC methods for fampridine active pharmaceutical ingredient. The validated method achieves a detection limit of 0.003% for fampridine N-oxide, with recovery between 93.3% and 110.0% [1]. QC laboratories supporting generic fampridine ANDA filings, DMF submissions, or batch-release testing must procure this exact CAS number; no positional isomer can substitute. The authenticated SDBS spectral dataset further supports identity confirmation during method transfer and regulatory audits [2].

Pharmaceutical Impurity Reference Standard for Bedaquiline Quality Control

Designated as Bedaquiline Impurity 73, this compound serves as a critical reference marker for the quality control of bedaquiline bulk drug and finished dosage forms. Bedaquiline, a diarylquinoline approved for multidrug-resistant tuberculosis, requires rigorous impurity profiling under ICH guidelines [1]. The compound's unique dual-impurity status—spanning two therapeutically unrelated drugs—makes it a high-value procurement item for contract research organizations and pharmaceutical QC laboratories engaged in both neurology and anti-infective portfolios [1].

Synthetic Intermediate for Regioselective Quinoline C–H Functionalization via N-Oxide Activation

The exceptional reactivity of the 3-isomer toward cyanide ion in DMSO—complete room-temperature reaction in 10 minutes versus 4 days at 50 °C for the 2-isomer—positions this compound as the preferred substrate for rapid, high-yielding synthesis of 3,4-quinolinedicarbonitrile [1]. This reactivity advantage eliminates the need for prolonged heating and reduces by-product formation observed with the 2-, 4-, and 6-isomers, which generate carboxamide and hydroxy side-products [1]. Synthetic and medicinal chemistry teams pursuing quinoline-based DNA gyrase inhibitors or kinase-targeted libraries will find this isomer's unique kinetic profile advantageous [1].

Physicochemical Probe for N-Oxide logP Modulation in Quinoline SAR Campaigns

With an experimental logP of 2.14 compared to 1.57–1.99 for the parent 3-cyanoquinoline, this N-oxide derivative provides a quantifiable ~0.15–0.57 log unit increase in lipophilicity without altering the quinoline ring substitution pattern [1]. Medicinal chemistry teams optimizing ADME properties of quinoline-based lead series can use this compound as a tool to assess the impact of N-oxidation on membrane permeability, CYP metabolism, and hERG binding within their specific chemical series. This permits rational scaffold decoration decisions before committing to extensive analog synthesis [1].

Quote Request

Request a Quote for Quinoline-3-carbonitrile 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.